molecular formula C19H19ClFN3O2 B2457778 ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923107-87-3

ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate

Cat. No.: B2457778
CAS No.: 923107-87-3
M. Wt: 375.83
InChI Key: VJRYXCJVMGUOBF-UHFFFAOYSA-N
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Description

Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a complex organic compound that features a benzimidazole core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

Ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-chloro-6-fluorobenzyl group, which can enhance its pharmacological properties and specificity towards certain molecular targets.

Properties

IUPAC Name

ethyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c1-2-26-19(25)22-11-10-18-23-16-8-3-4-9-17(16)24(18)12-13-14(20)6-5-7-15(13)21/h3-9H,2,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRYXCJVMGUOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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